2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate
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Overview
Description
2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate: . This compound features a pyrazolone ring, a pyrrolidine ring, and a carbodithioate group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate typically involves the following steps:
Formation of the Pyrazolone Ring: : This can be achieved by reacting hydrazine with a β-keto ester or β-diketone under acidic conditions[_{{{CITATION{{{2{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ...[{{{CITATION{{{_3{Docking, DFT, and structural study of N-((1,5-dimethyl-3-oxo-2-phenyl-2 ...](https://link.springer.com/article/10.1007/s11224-024-02278-5).
Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced through a cyclization reaction involving an amine and a suitable carbonyl compound.
Formation of the Carbodithioate Group: : The carbodithioate group is introduced by reacting the intermediate with carbon disulfide and a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation Products: : Higher oxidation state derivatives.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Derivatives with different functional groups.
Scientific Research Applications
2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate: has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate: can be compared with other similar compounds, such as:
2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbamate
2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbamide
2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarboxylate
Properties
IUPAC Name |
[2-oxo-2-(3-oxopyrazolidin-1-yl)ethyl] pyrrolidine-1-carbodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c14-8-3-6-13(11-8)9(15)7-17-10(16)12-4-1-2-5-12/h1-7H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWUKQBDVAUBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SCC(=O)N2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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